

Application Notes and Protocols for DNA Gyrase-IN-15 In Vitro Assay

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Compound of Interest

Compound Name: DNA Gyrase-IN-15

Cat. No.: B15587488

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.^{[1][2]} Its absence in higher eukaryotes makes it an attractive target for the development of new antibacterial agents. **DNA Gyrase-IN-15** is a novel investigational inhibitor of this enzyme. These application notes provide a detailed protocol for determining the in vitro inhibitory activity of **DNA Gyrase-IN-15** against DNA gyrase using a supercoiling inhibition assay. The protocol is designed for researchers in drug discovery and microbiology to assess the potency and mechanism of action of potential DNA gyrase inhibitors.

Two common in vitro assays to test potential gyrase inhibitors are the supercoiling inhibition assay and the "cleavable complex" assay.^[3] The supercoiling inhibition assay measures the ability of a compound to prevent the enzyme from introducing supercoils into a relaxed plasmid DNA substrate. The formation of a "cleavable complex," on the other hand, is a hallmark of certain inhibitors like fluoroquinolones, which stabilize the covalent enzyme-DNA intermediate, leading to double-strand DNA breaks upon denaturation.^{[3][4]} This document will focus on the supercoiling inhibition assay.

Experimental Protocols

DNA Gyrase Supercoiling Inhibition Assay

This protocol is adapted from standard methodologies for assessing DNA gyrase activity.[5]

Objective: To determine the 50% inhibitory concentration (IC50) of **DNA Gyrase-IN-15** on the supercoiling activity of E. coli DNA gyrase.

Principle: The assay measures the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase in the presence of ATP.[5] The different topological forms of DNA (relaxed, supercoiled, and intermediate topoisomers) are then separated by agarose gel electrophoresis. An effective inhibitor will prevent the formation of the supercoiled DNA isoform, leaving the DNA in its relaxed state.

Materials and Reagents:

- E. coli DNA Gyrase (holoenzyme, A2B2 complex)[4]
- Relaxed pBR322 plasmid DNA (substrate)
- 5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, and 0.5 mg/mL albumin.
- Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, and 50% (w/v) glycerol.
- **DNA Gyrase-IN-15** (test compound)
- Dimethyl sulfoxide (DMSO)
- Stop Buffer/Loading Dye (6X): 30% glycerol, 0.75% bromophenol blue, 0.75% xylene cyanol, 3% Sarkosyl.[6]
- Chloroform:isoamyl alcohol (24:1)
- Agarose
- 1X Tris-Borate-EDTA (TBE) buffer
- Ethidium bromide or other DNA stain

- Ultrapure water

Procedure:

- **Enzyme Titration (Optional but Recommended):** To determine the optimal amount of DNA gyrase for the assay, perform a titration of the enzyme. One unit of gyrase is typically defined as the amount required to supercoil a specific amount of relaxed DNA (e.g., 0.5 µg) in a set time (e.g., 30 minutes) at 37°C.
- **Preparation of Test Compound Dilutions:** Prepare a series of dilutions of **DNA Gyrase-IN-15** in DMSO. A typical starting concentration range might be from 0.01 µM to 100 µM.
- **Reaction Setup:** On ice, prepare a master mix for the desired number of reactions. For a single 30 µL reaction, combine the following:
 - 6 µL of 5X Assay Buffer
 - 0.5 µL of relaxed pBR322 DNA (e.g., at 1 µg/µL)
 - Variable volume of ultrapure water
 - 1 µL of **DNA Gyrase-IN-15** dilution (or DMSO for control)
 - Variable volume of Dilution Buffer
 - 1 µL of E. coli DNA Gyrase (pre-diluted in Dilution Buffer to the optimal concentration)

Note: The final concentration of DMSO should be kept constant across all reactions and should not exceed 5% to avoid enzyme inhibition.

- **Reaction Incubation:** Mix the reactions gently and incubate at 37°C for 30-60 minutes.[6]
- **Reaction Termination:** Stop the reaction by adding 30 µL of chloroform:isoamyl alcohol (24:1) and 30 µL of 2X GSTEB (a stop buffer containing glycerol, SDS, Tris-HCl, EDTA, and bromophenol blue), followed by brief vortexing and centrifugation. Alternatively, the reaction can be stopped by adding a stop buffer/loading dye containing a denaturing agent like SDS or Sarkosyl.[6]

- Agarose Gel Electrophoresis: Load 20 μ L of the aqueous (upper) phase of each reaction onto a 1% agarose gel in 1X TBE buffer.^[5] Run the gel at a constant voltage (e.g., 90 V) for approximately 90 minutes or until there is good separation between the supercoiled and relaxed DNA bands.
- Visualization and Data Analysis:
 - Stain the gel with ethidium bromide (or a safer alternative) and visualize the DNA bands under UV light.^[5]
 - Capture an image of the gel. The top band will be the relaxed plasmid, and the bottom, faster-migrating band will be the supercoiled plasmid.
 - Quantify the intensity of the supercoiled DNA band for each compound concentration using densitometry software.
 - Calculate the percentage of inhibition for each concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation

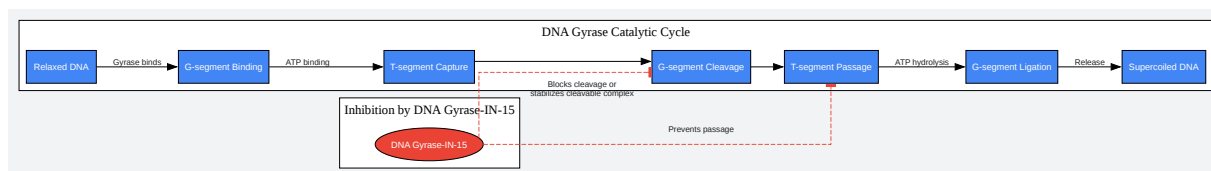
The quantitative data from the supercoiling inhibition assay can be summarized in a table to facilitate the determination of the IC₅₀ value.

DNA Gyrase-IN-15 (μM)	Log [Inhibitor]	Supercoiled DNA Band Intensity (Arbitrary Units)	% Inhibition
0 (No Enzyme)	-	0	100
0 (DMSO Control)	-	1500	0
0.1	-1.0	1350	10
0.5	-0.3	1050	30
1.0	0.0	750	50
5.0	0.7	300	80
10.0	1.0	150	90
50.0	1.7	75	95

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

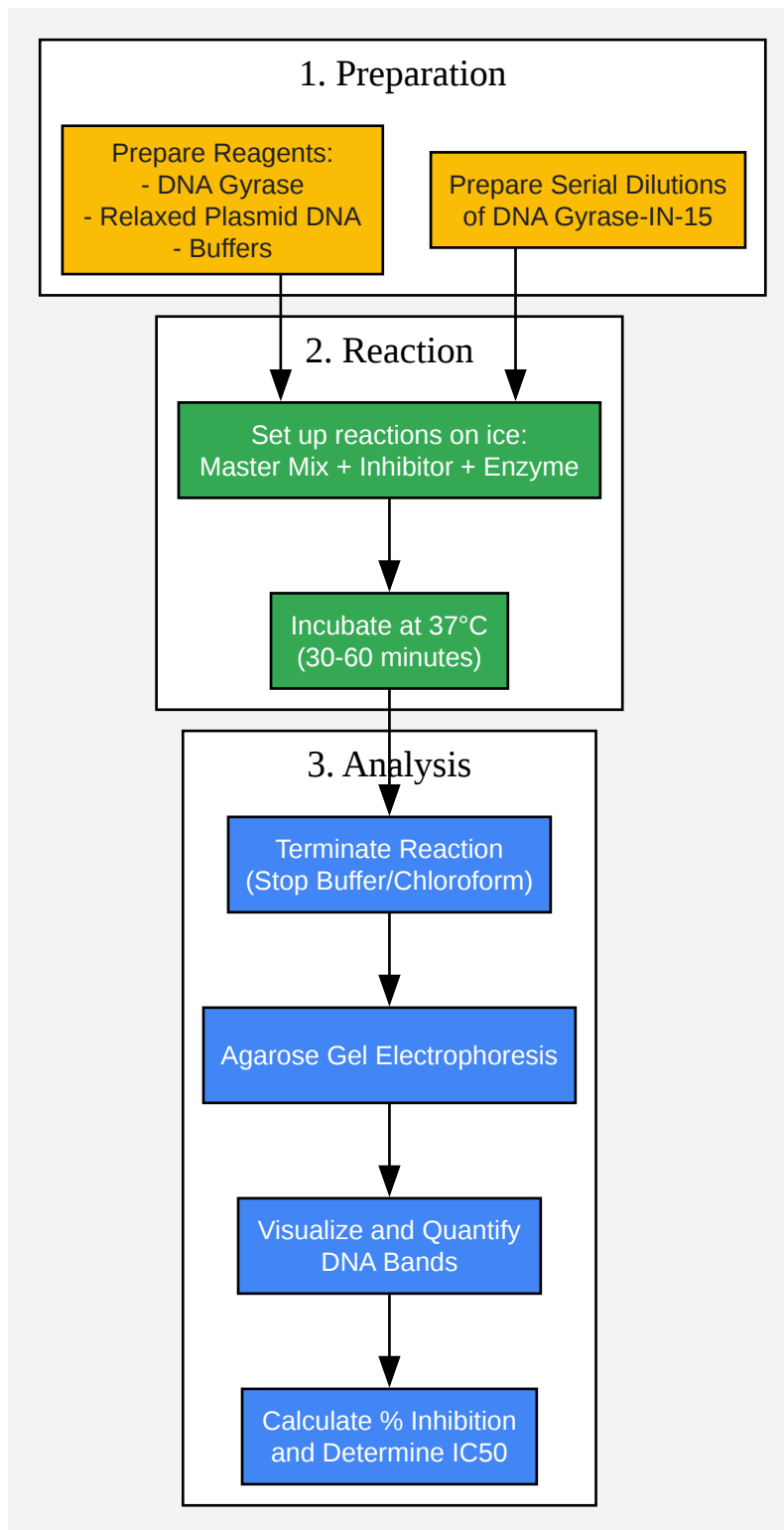
Signaling Pathway and Mechanism of Action



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Caption: Mechanism of DNA gyrase inhibition.

Experimental Workflow



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Caption: DNA gyrase supercoiling inhibition assay workflow.

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